N-tert-butyl-5-iodo-1,3-thiazol-2-amine
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Overview
Description
N-tert-butyl-5-iodo-1,3-thiazol-2-amine is a heterocyclic compound containing nitrogen, sulfur, and iodine atomsThe compound’s molecular formula is C7H11IN2S, and it has a molecular weight of 282.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-iodo-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with 5-iodo-1,3-thiazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-iodo-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, dichloromethane)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: Various substituted thiazole derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Scientific Research Applications
N-tert-butyl-5-iodo-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is employed in studies investigating the biological activity of thiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-iodo-1,3-thiazol-2-amine is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the iodine atom can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-5-chloro-1,3-thiazol-2-amine
- N-tert-butyl-5-bromo-1,3-thiazol-2-amine
- N-tert-butyl-5-fluoro-1,3-thiazol-2-amine
Uniqueness
N-tert-butyl-5-iodo-1,3-thiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
N-tert-butyl-5-iodo-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2S/c1-7(2,3)10-6-9-4-5(8)11-6/h4H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSYCIYIFXBKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(S1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514349-71-3 |
Source
|
Record name | N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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